4-[(E)-1-bromoprop-1-en-2-yl]pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H8BrN |
|---|---|
Molecular Weight |
198.06 g/mol |
IUPAC Name |
4-[(E)-1-bromoprop-1-en-2-yl]pyridine |
InChI |
InChI=1S/C8H8BrN/c1-7(6-9)8-2-4-10-5-3-8/h2-6H,1H3/b7-6+ |
InChI Key |
VXANMPCZLCIFMM-VOTSOKGWSA-N |
Isomeric SMILES |
C/C(=C\Br)/C1=CC=NC=C1 |
Canonical SMILES |
CC(=CBr)C1=CC=NC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 4 E 1 Bromoprop 1 En 2 Yl Pyridine
Regioselective and Stereoselective Synthesis Approaches
The primary challenge in synthesizing 4-[(E)-1-bromoprop-1-en-2-yl]pyridine lies in the stereoselective formation of the trisubstituted vinyl bromide. Various palladium-catalyzed cross-coupling reactions provide powerful tools for creating the vinyl pyridine (B92270) scaffold. Additionally, other synthetic transformations can be envisioned to achieve the desired stereoisomer.
Palladium-catalyzed reactions are central to modern organic synthesis for their efficiency in forming carbon-carbon bonds. wikipedia.org Several of these reactions are hypothetically applicable to the synthesis of the target compound.
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org A plausible Suzuki approach to this compound would involve the coupling of a pyridine-4-boronic acid or its ester with a suitable (E)-1,2-dihalopropene derivative, followed by selective manipulation.
A potential substrate for this reaction could be (E)-1,2-dibromopropene. The reactivity difference between the two bromine atoms could allow for a selective coupling at the 2-position. The reaction conditions, including the choice of palladium catalyst, ligand, and base, would be critical for achieving the desired outcome. organic-chemistry.org
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Component | Example |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ |
| Ligand | PPh₃, PCy₃ |
| Boron Reagent | Pyridine-4-boronic acid |
| Coupling Partner | (E)-1,2-dibromopropene |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, DMF |
This table presents general conditions for Suzuki-Miyaura reactions and not specific optimized conditions for the synthesis of the target compound.
The Heck reaction is a palladium-catalyzed C-C coupling between an unsaturated halide and an alkene. rsc.orgrsc.org A possible, albeit challenging, Heck approach could involve the reaction of 4-bromopyridine (B75155) with propene. However, this would likely yield a mixture of regioisomers and would not directly install the vinyl bromide functionality with the correct stereochemistry. A subsequent allylic bromination followed by isomerization could be a potential, though likely low-yielding, route.
A more controlled Heck reaction might involve an oxidative Heck vinylation, which can offer better control over regio- and stereoselectivity. nih.gov However, the direct application to form the target compound is not straightforward.
Table 2: General Parameters for a Heck Reaction
| Parameter | Typical Conditions |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ |
| Ligand | PPh₃, P(o-tol)₃ |
| Aryl Halide | 4-Bromopyridine |
| Alkene | Propene |
| Base | NEt₃, K₂CO₃ |
| Solvent | DMF, Acetonitrile (B52724) |
This table illustrates common conditions for Heck reactions, which would require significant adaptation and further steps for the synthesis of the target molecule.
The Sonogashira coupling, which pairs a terminal alkyne with an aryl or vinyl halide, presents a highly plausible two-step route to this compound. libretexts.orgorganic-chemistry.org This strategy would first involve the Sonogashira coupling of 4-halopyridine (e.g., 4-iodopyridine (B57791) or 4-bromopyridine) with propyne (B1212725) to form 4-(prop-1-yn-1-yl)pyridine.
The subsequent step would be the stereoselective hydrobromination of the resulting alkyne. The addition of HBr across the triple bond can be controlled to yield the desired (E)-vinyl bromide. This is often achieved through radical addition or by using specific reagents and conditions that favor anti-addition of HBr across the alkyne. organic-chemistry.org
Table 3: Two-Step Synthesis via Sonogashira Coupling and Hydrobromination
| Step | Reaction | Key Reagents and Conditions |
| 1 | Sonogashira Coupling | 4-Iodopyridine, propyne, Pd(PPh₃)₄, CuI, NEt₃ |
| 2 | Hydrobromination | HBr, radical initiator (e.g., AIBN) or specific metal catalysts |
This table outlines a potential synthetic sequence. The conditions for the hydrobromination step would need to be carefully selected to ensure high (E)-selectivity.
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This method is known for its high functional group tolerance. orgsyn.org A potential Negishi approach could involve the coupling of a 4-pyridylzinc halide with an appropriate (E)-1-bromo-2-halopropene. The organozinc reagent can be prepared from 4-halopyridine. chemrxiv.org
The success of this route would depend on the selective coupling at the 2-position of the propene derivative, leaving the vinyl bromide intact.
Table 4: Representative Components for a Negishi Coupling
| Component | Example |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ |
| Organozinc Reagent | 4-Pyridylzinc chloride |
| Coupling Partner | (E)-1-Bromo-2-iodopropene |
| Solvent | THF, Dioxane |
This table provides general components for a Negishi coupling; the specific substrates and conditions would need to be determined experimentally.
Beyond palladium, other transition metals could potentially be employed. For instance, methods for the stereoselective synthesis of vinyl bromides from terminal alkynes have been developed using various metal catalysts. A hydrobromination of 4-(prop-1-yn-1-yl)pyridine could potentially be achieved with high (E)-selectivity using a suitable transition metal catalyst system that promotes the anti-addition of HBr.
Additionally, direct C-H functionalization approaches are an emerging area in organic synthesis. While speculative for this specific molecule, a future methodology might involve the direct palladium-catalyzed coupling of pyridine with a suitable bromopropene derivative, though controlling the regioselectivity at the 4-position of pyridine can be challenging.
Other Transition Metal-Mediated Syntheses
Nickel-Catalyzed Approaches
Nickel catalysis offers a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing vinyl bromides, nickel-catalyzed reactions can provide high regio- and stereoselectivity. A plausible approach for the synthesis of this compound involves the nickel-catalyzed hydroalumination of a suitable alkyne precursor, followed by bromination.
A potential precursor, 4-(prop-1-yn-1-yl)pyridine, could undergo a hydroalumination reaction using diisobutylaluminum hydride (DIBAL-H) in the presence of a nickel catalyst such as Ni(dppp)Cl₂. This would be followed by the addition of a bromine source like N-bromosuccinimide (NBS) to yield the desired vinyl bromide. The stereochemistry of the final product would be influenced by the nature of the hydroalumination step, which typically proceeds via a syn-addition.
| Catalyst System | Reagents | Substrate Scope (Analogous Systems) | Typical Yield (Analogous Systems) | Ref. |
| Ni(dppp)Cl₂ | 1. DIBAL-H 2. NBS | Terminal Alkynes | Good to Excellent | organic-chemistry.org |
| Ni(acac)₂ / Ligand | Hydrosilane, Brominating Agent | Aryl and Alkyl Substituted Alkynes | Moderate to Good |
Another nickel-catalyzed strategy could involve the cross-electrophile coupling of a vinyl triflate with a boron-substituted vinyl bromide, although this would be a more convergent and potentially less direct approach for the target molecule. chinesechemsoc.org
Copper-Catalyzed Transformations
Copper-catalyzed reactions are well-established for the synthesis of various organic compounds, including vinyl derivatives. For the synthesis of this compound, a copper-catalyzed approach could be envisioned starting from 4-ethynylpyridine (B1298661) and a suitable bromine source.
One potential pathway is the copper-catalyzed hydrobromination of 4-(prop-1-yn-1-yl)pyridine. This would involve the use of a copper(I) salt, such as copper(I) bromide, in the presence of a hydrobromic acid source. The reaction conditions would need to be carefully controlled to ensure the desired regio- and stereoselectivity.
Alternatively, a copper-catalyzed coupling reaction could be employed. For instance, the reaction of a vinyl halide with a pyridine-containing nucleophile or vice versa could be mediated by a copper catalyst. organic-chemistry.org The synthesis of 1,3-enynes via copper(I)-catalyzed coupling between vinyl halides and alkynes highlights the utility of copper in such transformations, with the double-bond geometry of the vinyl halide being retained. rsc.org
| Catalyst | Reagents | Reaction Type | Key Features | Ref. |
| CuI | HBr source | Hydrobromination of Alkynes | Potential for Markovnikov or anti-Markovnikov addition depending on conditions. | |
| [Cu(phen)(PPh₃)₂]NO₃ | Thiolates, Vinyl Halides | Vinyl Sulfide Synthesis (Analogous C-S bond formation) | Mild, palladium-free, retention of stereochemistry. | organic-chemistry.org |
Zirconium-Mediated Processes
Zirconium-mediated reactions, particularly hydrozirconation using Schwartz's reagent (Cp₂ZrHCl), are highly effective for the stereospecific and regioselective functionalization of alkynes. wikipedia.org This methodology presents a promising route to this compound.
The synthesis would commence with the hydrozirconation of 4-(prop-1-yn-1-yl)pyridine with Schwartz's reagent. This reaction typically proceeds via a syn-addition of the Zr-H bond across the alkyne, leading to a vinylzirconium intermediate with the zirconium moiety at the less sterically hindered position. Subsequent treatment of this intermediate with a bromine source, such as N-bromosuccinimide (NBS) or bromine (Br₂), would afford the desired (E)-vinyl bromide with high stereoselectivity. nih.govorganic-chemistry.org
The regioselectivity of the hydrozirconation can be influenced by the presence of directing groups. For instance, the hydrozirconation of propargylic and homopropargylic alcohols can be directed by the hydroxyl group to control the position of the zirconium addition. nih.govnih.gov
| Reagent | Precursor | Intermediate | Halogenating Agent | Expected Product | Ref. |
| Cp₂ZrHCl (Schwartz's Reagent) | 4-(prop-1-yn-1-yl)pyridine | (E)-[4-(1-(chlorobis(cyclopentadienyl)zirconio)prop-1-en-2-yl)]pyridine | NBS, Br₂ | This compound | organic-chemistry.orggregorykimball.me |
Metal-Free Synthetic Routes
Radical-Based Annulation and Cyclization Strategies
While annulation and cyclization reactions may not be the most direct route to the acyclic target molecule, radical-based strategies for the formation of vinyl bromides are well-known. A plausible metal-free approach could involve the radical bromination of a suitable vinylpyridine precursor.
For instance, starting with 4-(prop-1-en-2-yl)pyridine, a radical initiator such as azobisisobutyronitrile (AIBN) and a bromine source like N-bromosuccinimide (NBS) could be used. However, controlling the regioselectivity to achieve bromination at the desired vinylic position without affecting other parts of the molecule could be challenging.
A more controlled approach might involve the photochemical generation of a vinyl radical from a vinyl halide precursor, which can then undergo further reactions. Recent studies have shown the generation of vinyl radicals from vinyl halides assisted by halogen-bonding interactions under photochemical conditions. nih.gov
| Reagents | Precursor | Reaction Type | Potential Challenges |
| NBS, AIBN | 4-(prop-1-en-2-yl)pyridine | Radical Bromination | Lack of regioselectivity, potential for allylic bromination. |
| Visible Light, Halogen Bond Donor, Thiol | Vinyl Halide, Thiol | Photochemical Radical Cross-Coupling | Not a direct bromination, but illustrates vinyl radical generation. nih.gov |
Nucleophilic Substitution Reactions on Pyridines and Vinyl Bromides
Nucleophilic aromatic substitution (SₙAr) is a fundamental reaction for functionalizing pyridine rings, particularly at the 2- and 4-positions, which are activated towards nucleophilic attack. quimicaorganica.orgstackexchange.com This provides a viable pathway for the synthesis of the target compound.
One strategy would involve the reaction of a pre-formed vinyl nucleophile, such as an organometallic reagent derived from 1-bromoprop-1-ene, with a 4-halopyridine (e.g., 4-chloropyridine (B1293800) or 4-bromopyridine). The pyridine nitrogen activates the 4-position for nucleophilic displacement of the halide.
Alternatively, a phosphonium (B103445) salt-based method could be employed. It has been shown that pyridines can be converted to phosphonium salts at the 4-position, which can then be displaced by nucleophiles, including halides. nih.gov This two-step process involves the installation of a phosphine (B1218219) at the 4-position, followed by displacement with a bromide source.
| Electrophile | Nucleophile | Reaction Type | Key Considerations | Ref. |
| 4-Halopyridine | Organometallic derivative of 1-bromoprop-1-ene | SₙAr | The stability and reactivity of the vinyl nucleophile. | sci-hub.se |
| 4-Pyridylphosphonium salt | Bromide ion (e.g., from LiBr) | SₙAr (via phosphonium displacement) | Two-step process, mild conditions for halogenation. | nih.gov |
Precursor Synthesis and Halogenation Techniques
The synthesis of suitable precursors is crucial for the successful implementation of the aforementioned methodologies. Key precursors for this compound include 4-(prop-1-yn-1-yl)pyridine and 4-(prop-1-en-2-yl)pyridine.
A common starting material for the synthesis of 4-substituted pyridines is 4-acetylpyridine. researchgate.netijpca.orgoaji.net This can be subjected to a Wittig reaction to generate the corresponding alkene, 4-(prop-1-en-2-yl)pyridine. The Wittig reaction, involving the reaction of an aldehyde or ketone with a phosphonium ylide, is a reliable method for alkene synthesis. masterorganicchemistry.comorganic-chemistry.org
The synthesis of the alkyne precursor, 4-(prop-1-yn-1-yl)pyridine, could potentially be achieved through the coupling of a 4-halopyridine with a suitable propynyl (B12738560) derivative, such as a propynylstannane or propynylboronate, under palladium or copper catalysis (Sonogashira coupling).
Once a suitable vinylpyridine precursor is obtained, various halogenation techniques can be applied to introduce the bromine atom. Direct bromination of an alkene can be achieved using reagents like bromine (Br₂) or N-bromosuccinimide (NBS). The stereochemical outcome would depend on the reaction mechanism (e.g., anti-addition for Br₂).
For the conversion of a vinylzirconium intermediate, as discussed in the zirconium-mediated processes, NBS or Br₂ are effective brominating agents. Similarly, vinylboronates or vinylsilanes, which can be prepared from the corresponding alkyne, can be converted to vinyl bromides with high stereospecificity.
| Precursor | Synthetic Route from 4-Acetylpyridine | Reagents for Route | Halogenation Method for Vinylpyridine | Halogenating Agent |
| 4-(prop-1-en-2-yl)pyridine | Wittig Reaction | Methyltriphenylphosphonium bromide, strong base | Direct Bromination | Br₂, NBS |
| 4-(prop-1-yn-1-yl)pyridine | Sonogashira Coupling with 4-Halopyridine | Propyne, Pd/Cu catalyst, base | Hydrozirconation then Bromination | 1. Cp₂ZrHCl 2. NBS |
Preparation of Brominated Propenyl Moieties
The formation of the (E)-1-bromoprop-1-en-2-yl group is a critical step that dictates the geometry of the final product. Several methods are available for the stereoselective synthesis of trisubstituted vinyl bromides. These methods often involve the addition of bromine and another group across a triple bond or the selective hydrobromination of an alkyne.
One effective strategy for preparing (E)-trisubstituted vinyl bromides is through a Friedel–Crafts-type addition of alkynes to in situ generated oxocarbenium ions, using a Lewis acid that also serves as a bromide source, such as MgBr₂·OEt₂. nih.govnih.gov This approach allows for the creation of vinyl bromides with high E:Z selectivity from simple starting materials. nih.govnih.gov
Another powerful technique involves the halodesilylation of vinylsilanes. This method provides excellent stereocontrol, as the geometry of the resulting vinyl bromide is determined by the geometry of the vinylsilane precursor. acs.org The synthesis of the required vinylsilane can be achieved through various means, including the hydrosilylation of alkynes.
Furthermore, the hydrobromination of terminal alkynes can be catalyzed by transition metals to yield vinyl bromides. While Markovnikov addition is often the default, specific catalytic systems can achieve anti-Markovnikov addition to furnish the desired terminal vinyl bromides. Ruthenium-catalyzed silylative coupling of styrenes followed by N-halosuccinimide-mediated halodesilylation also presents a viable, albeit indirect, route to stereodefined β-aryl vinyl bromides. organic-chemistry.org
Below is a table summarizing various methods for the synthesis of vinyl bromides:
| Method | Description | Key Features |
| Friedel–Crafts-type Alkynylation | Addition of alkynes to oxocarbenium ions with a bromide source. | High E:Z selectivity, mild conditions. nih.govnih.gov |
| Halodesilylation of Vinylsilanes | Reaction of a vinylsilane with a bromine source. | Excellent stereocontrol. acs.org |
| Catalytic Hydrobromination of Alkynes | Addition of HBr across a triple bond using a metal catalyst. | Regio- and stereoselectivity can be controlled by the catalyst. |
| Wittig-type Reactions | Reaction of β-oxido phosphonium ylides with electrophilic halogen sources. | Can produce E-bromo-substituted alkenes. organic-chemistry.org |
Synthetic Routes to Functionalized Pyridine Scaffolds
The pyridine core of the target molecule can be synthesized through a variety of classical and modern organic reactions. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Traditional methods for pyridine synthesis often rely on condensation reactions, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, ammonia, and two equivalents of a β-ketoester. acs.org While versatile, these methods may require harsh conditions.
More contemporary approaches offer milder conditions and greater functional group tolerance. For instance, organocatalyzed formal (3+3) cycloaddition reactions between enamines and α,β-unsaturated aldehydes or ketones provide a practical route to tri- or tetrasubstituted pyridines. acs.org This method has been successfully applied on a large scale for the synthesis of pharmaceutically relevant pyridines. acs.org
Another innovative method involves a cascade reaction comprising a copper-catalyzed N-iminative cross-coupling of an alkenylboronic acid with an α,β-unsaturated ketoxime O-pentafluorobenzoate, followed by electrocyclization and air oxidation to yield highly substituted pyridines. nih.gov This modular approach allows for significant structural diversity. nih.gov
C-H activation provides a modern and efficient way to construct substituted pyridines. A one-pot C-H alkenylation/electrocyclization/aromatization sequence has been developed for the synthesis of highly substituted pyridines from alkynes and α,β-unsaturated N-benzyl imines. nih.gov
The table below outlines several synthetic strategies for preparing substituted pyridine rings:
| Method | Description | Advantages |
| Hantzsch Pyridine Synthesis | Condensation of an aldehyde, ammonia, and β-ketoesters. | Well-established, provides dihydropyridines which can be oxidized. acs.org |
| (3+3) Cycloaddition | Reaction of enamines with α,β-unsaturated carbonyl compounds. | Mild conditions, high functional group tolerance. acs.org |
| Cascade C-N Cross-Coupling/Electrocyclization | Copper-catalyzed reaction of alkenylboronic acids and oxime esters. | Modular, good to excellent yields. nih.gov |
| C-H Activation/Cyclization | Rhodium-catalyzed reaction of α,β-unsaturated imines and alkynes. | Atom-economical, one-pot procedure. nih.gov |
| Truce–Smiles Rearrangement | Rearrangement of amino acid-based 4-nitrobenzenesulfonamides. | Leads to tetrasubstituted pyridines under mild conditions. acs.org |
Stereocontrol in the Formation of the (E)-Vinyl Bromide Moiety
Achieving the correct (E)-geometry of the vinyl bromide is paramount for the synthesis of the target compound. The stereochemical outcome of the olefin-forming reaction must be carefully controlled.
Geometric Isomer Control in Olefin Synthesis
The stereoselective synthesis of the (E)-vinyl bromide can be approached in several ways. The choice of reaction often dictates the resulting stereochemistry. For example, the addition of alkynes to oxocarbenium ions in the presence of MgBr₂·OEt₂ has been shown to produce (E)-trisubstituted vinyl bromides with high selectivity. nih.govnih.gov This method relies on the specific mechanism of the Friedel-Crafts-type reaction to favor the formation of the E-isomer. nih.govnih.gov
Similarly, the geometry of vinyl bromides synthesized from vinylsilanes is directly dependent on the geometry of the starting vinylsilane. acs.org This allows for a high degree of stereocontrol, as the vinylsilane can often be prepared in a stereochemically pure form.
Wittig-type reactions can also be tailored to favor the formation of either the E- or Z-isomer. The reaction of β-oxido phosphonium ylides with electrophilic halogen sources can predominantly yield E-bromo-substituted alkenes. organic-chemistry.org The stereochemical outcome can be sensitive to the size of the substituents on the ylide. organic-chemistry.org
Catalytic methods, such as the ruthenium-catalyzed hydrobromination of terminal alkynes, can provide excellent regio- and diastereoselectivity for the formation of terminal (E)-alkenyl bromides. organic-chemistry.org
Diastereoselective and Enantioselective Methodologies
Diastereoselectivity and enantioselectivity are important concepts in stereocontrolled synthesis, particularly when multiple stereocenters are present or being formed.
Diastereoselectivity refers to the preferential formation of one diastereomer over another. In the context of synthesizing a molecule like this compound, diastereoselectivity would become a consideration if the pyridine ring or another part of the molecule contained a pre-existing stereocenter, and the formation of the new double bond could lead to diastereomeric products.
Enantioselectivity is the preferential formation of one enantiomer over another. Since this compound is an achiral molecule (it does not have a non-superimposable mirror image), enantioselective synthesis is not directly applicable to its preparation. However, if a chiral catalyst were used in one of the synthetic steps, it could potentially lead to an enantiomerically enriched product if the molecule were modified to include a chiral center.
While the specific target compound is achiral, the principles of asymmetric synthesis are crucial in the broader context of drug discovery and development, where the biological activity of enantiomers can differ significantly. For example, catalytic asymmetric synthesis is a powerful tool for creating chiral molecules with high enantiomeric excess.
Based on a thorough search of available scientific literature, there is no specific research published on the chemical compound "this compound" that would allow for a detailed article on its reactivity and mechanistic investigations as outlined. The topics requested, such as advanced cross-coupling reaction mechanisms, cycloaddition reactions, and specific functionalization strategies like Directed ortho-Metalation, require dedicated studies on the molecule .
The search results did not yield any scholarly articles, patents, or detailed experimental data concerning the carbon-carbon bond forming reactions or any other reactivity aspects of "this compound". While general principles of the requested reaction types (e.g., Suzuki coupling, Diels-Alder reactions, Directed ortho-Metalation of pyridines) are well-established for other pyridine derivatives, applying this general knowledge to the specific, unstudied compound "this compound" would be speculative and would not meet the requirement for scientifically accurate content based on diverse sources.
Therefore, it is not possible to generate the requested article with the required level of detail and scientific rigor, as the foundational research on this specific compound is not available in the public domain.
Reactivity and Mechanistic Investigations of 4 E 1 Bromoprop 1 En 2 Yl Pyridine
Carbon-Carbon Bond Forming Reactions
Functionalization of the Pyridine (B92270) Ring
C-H Activation and Functionalization
The direct C-H functionalization of pyridine rings is a well-established strategy in organic synthesis to introduce molecular complexity. rsc.orgresearchgate.net Due to the electron-deficient nature of the pyridine ring, C-H bonds are generally activated for certain types of reactions. For a 4-substituted pyridine like 4-[(E)-1-bromoprop-1-en-2-yl]pyridine, the C-H bonds at the 2, 3, 5, and 6-positions are potential sites for functionalization.
Transition metal-catalyzed C-H activation is a primary method for functionalizing pyridines. nih.gov Catalysts based on palladium, rhodium, iridium, and ruthenium are commonly employed. nih.govacs.org The reaction typically proceeds via coordination of the pyridine nitrogen to the metal center, which directs the activation of the ortho C-H bonds (positions 2 and 6). However, achieving functionalization at the meta positions (3 and 5) is more challenging and often requires specific directing groups or reaction conditions. researchgate.net
Given the structure of this compound, C-H activation would likely be directed to the 2 and 6 positions due to the directing effect of the pyridine nitrogen. The specific outcomes would depend on the catalyst, ligands, and reaction partners used.
Carbon-Heteroatom Bond Forming Reactions (e.g., C-N, C-O)
Nucleophilic Additions to the Vinyl Bromide
The vinyl bromide moiety in this compound is susceptible to nucleophilic attack. Vinyl halides, in general, are unreactive toward SN1 and SN2 reactions under normal conditions. youtube.com However, they can undergo nucleophilic vinylic substitution through addition-elimination or elimination-addition mechanisms, particularly with strong nucleophiles.
Theoretical studies have explored the nucleophilic substitution of vinyl compounds with neutral nucleophiles like pyridine. nih.gov Reactions of this compound with various nucleophiles (e.g., amines, alkoxides) could potentially lead to the substitution of the bromine atom. The regioselectivity of such additions would be influenced by the electronic effects of the pyridine ring and the steric environment around the double bond. Palladium-catalyzed C-N and C-O bond-forming reactions are also a powerful tool for the functionalization of vinyl bromides, leading to the formation of enamines and enol ethers, respectively. rsc.org
Functionalization of the Pyridine Nitrogen
The nitrogen atom of the pyridine ring is a nucleophilic and basic center. It can readily react with electrophiles to form pyridinium (B92312) salts. For instance, alkylation with alkyl halides would yield N-alkylpyridinium salts. This functionalization can significantly alter the electronic properties of the pyridine ring, making it more susceptible to nucleophilic attack. youtube.com
Furthermore, the pyridine nitrogen can be oxidized to a pyridine N-oxide. Pyridine N-oxides exhibit unique reactivity and can undergo various transformations, including rearrangements and functionalization at the ring carbons. acs.org
Elimination and Rearrangement Processes
Dehydrobromination Pathways
Elimination of hydrogen bromide (HBr) from this compound would lead to the formation of a pyridyl-substituted allene (B1206475) or alkyne. This reaction is typically promoted by a strong base. The feasibility and outcome of the dehydrobromination would depend on the availability of a proton on the carbon adjacent to the vinyl bromide and the reaction conditions. The mechanism would likely follow an E2 pathway, where a base abstracts a proton, and the bromide ion is expelled simultaneously. youtube.com
Rearrangements Involving the Pyridinyl Vinyl System
The pyridinyl vinyl system in this compound could potentially undergo various rearrangement reactions, particularly under thermal or photochemical conditions, or in the presence of transition metal catalysts. While specific rearrangements for this compound are not documented, related systems undergo transformations such as electrocyclizations or skeletal rearrangements. The presence of the pyridine ring and the vinyl bromide offers multiple sites for reactivity that could initiate a rearrangement cascade.
Radical Reaction Pathways and Intermediates
The radical reactivity of this compound is anticipated to be centered around the vinyl bromide moiety, influenced by the electronic properties of the pyridyl group. Radical reactions would likely be initiated by the homolytic cleavage of a bond, often facilitated by radical initiators (e.g., AIBN) or photolysis, to generate a radical species that can then react with the vinyl bromide.
Two primary radical reaction pathways can be postulated:
Addition-Elimination: A radical species (R•) could add to the double bond of the vinyl bromide. The regioselectivity of this addition would be governed by the stability of the resulting radical intermediate. Addition of the radical to the C1 carbon (bearing the bromine) would generate a more stable α-pyridyl radical at the C2 position. This intermediate could then undergo subsequent reactions. Alternatively, addition to the C2 carbon would place the radical at the C1 position, which would be less stable. Following addition, elimination of a bromine radical could occur, leading to the formation of a new double bond.
Atom Transfer Radical Addition (ATRA): In the presence of a suitable radical initiator and a hydrogen or other atom donor, an atom transfer mechanism could operate. For instance, a bromine radical could be abstracted from a reagent, which then adds to the double bond. The resulting carbon-centered radical would then abstract an atom from a donor molecule to propagate the radical chain.
Key Intermediates:
The primary radical intermediate expected in these pathways is a β-bromo-α-pyridylalkyl radical. The stability of this intermediate would be a crucial factor in determining the reaction kinetics and outcomes. The electron-withdrawing nature of the pyridine ring is expected to influence the electron density of the double bond and the stability of any adjacent radical centers.
Hypothetical Radical Reaction Data:
Due to the absence of experimental data, a hypothetical data table is presented to illustrate potential outcomes of a radical addition reaction. This table is for illustrative purposes only and is not based on empirical evidence.
| Radical Source (R•) | Postulated Intermediate | Potential Product(s) | Anticipated Major Pathway |
|---|---|---|---|
| Tri-n-butyltin radical (Bu3Sn•) | α-pyridyl-β-(tri-n-butylstannyl)propyl radical | 4-[(E)-1-(tri-n-butylstannyl)prop-1-en-2-yl]pyridine (after Br elimination) or 4-(1-(tri-n-butylstannyl)propan-2-yl)pyridine (after H-atom abstraction) | Addition-Elimination |
| tert-Butyl radical ((CH3)3C•) | α-pyridyl-β-(tert-butyl)propyl radical | 4-(4,4-dimethylpent-1-en-2-yl)pyridine (after Br elimination and rearrangement) | Addition-Elimination |
Stereochemical Aspects of Reactivity
The stereochemistry of radical reactions involving this compound would be a critical aspect of its reactivity profile.
The stereochemistry of the double bond in the products of radical reactions of vinyl bromides can often be scrambled. The initially formed radical adduct can undergo rotation around the former C=C bond before subsequent elimination or trapping.
Potential for Retention: If the lifetime of the radical intermediate is very short, and the subsequent reaction (e.g., bromine atom elimination) is rapid, there may be a degree of retention of the original (E)-stereochemistry.
Potential for Inversion/Mixture: More commonly, radical additions to double bonds proceed through intermediates that allow for bond rotation. This would likely lead to a mixture of (E) and (Z) isomers in the final product. The ratio of these isomers would depend on the relative thermodynamic stabilities of the conformers of the radical intermediate and the kinetics of the subsequent steps.
Without experimental data, it is difficult to predict the exact outcome. However, it is plausible that radical reactions would result in at least partial loss of the initial (E)-stereochemistry.
If the radical intermediate generated from this compound participates in a subsequent bond-forming event that creates a new stereocenter, the diastereoselectivity of this process would be of interest.
The facial selectivity of the approach of a reagent to the planar radical intermediate would determine the diastereomeric outcome. This selectivity is often influenced by steric and electronic factors of the substituents on the radical intermediate.
Acyclic Stereocontrol: In the absence of any pre-existing stereocenters in the reacting partner, the formation of a new stereocenter would likely result in a racemic mixture unless a chiral auxiliary or catalyst is employed.
Substrate-Controlled Diastereoselectivity: If the radical intermediate were to react with a chiral molecule, or if the initial radical species contained a stereocenter, the diastereoselectivity would be dictated by the steric and electronic interactions between the existing stereocenter(s) and the approaching reactant. For instance, Cram's rule or the Felkin-Anh model could be invoked to predict the stereochemical outcome in additions to a radical center adjacent to a stereocenter.
Illustrative Table of Stereochemical Considerations:
This table provides a conceptual overview of factors that would influence the stereochemistry of hypothetical radical reactions.
| Reaction Type | Key Stereochemical Question | Controlling Factors | Predicted Outcome (General) |
|---|---|---|---|
| Intermolecular Radical Addition | Retention/inversion of the C=C bond | Lifetime of the radical intermediate, rate of bond rotation vs. subsequent reaction | Likely a mixture of (E) and (Z) isomers |
| Radical Cyclization (Intramolecular) | Diastereoselectivity of ring closure | Transition state geometry (e.g., chair-like vs. boat-like), steric hindrance | Dependent on the specific cyclization mode (e.g., 5-exo vs. 6-endo) |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Advanced 1D NMR (¹H, ¹³C) Methodologies for Structural Elucidation
One-dimensional (1D) NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are the initial and most crucial steps in structural analysis.
Proton (¹H) NMR: This technique provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (spin-spin splitting), and the relative number of protons in each environment (integration). For 4-[(E)-1-bromoprop-1-en-2-yl]pyridine , the ¹H NMR spectrum is expected to show distinct signals corresponding to the pyridine (B92270) ring protons, the vinylic proton, and the methyl protons. The (E)-stereochemistry of the double bond influences the chemical shift of the vinylic proton and its coupling constants.
Carbon-13 (¹³C) NMR: This method detects the carbon framework of the molecule. Each unique carbon atom typically produces a single peak, revealing the total number of non-equivalent carbons. The chemical shifts provide insight into the functional groups and hybridization of the carbon atoms. For the target molecule, distinct signals are anticipated for the two sp² carbons of the pyridine ring, the two sp³ carbons of the pyridine ring, the two sp² carbons of the bromopropene moiety, and the sp³ carbon of the methyl group.
Hypothetical ¹H and ¹³C NMR Data Table: This table represents predicted chemical shifts (δ) in parts per million (ppm) and is for illustrative purposes, as specific experimental data is not publicly available.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Pyridine H-2/H-6 | 8.60-8.70 (doublet) | 150.0 |
| Pyridine H-3/H-5 | 7.30-7.40 (doublet) | 121.0 |
| Vinylic H | 6.50-6.60 (quartet) | 118.0 (C-Br) |
| Methyl H | 2.20-2.30 (doublet) | 20.0 |
| Pyridine C-4 | - | 145.0 |
| C=C (C-2') | - | 135.0 |
2D NMR Experiments (COSY, HSQC, HMBC, ROESY/NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are essential for assembling the molecular puzzle by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. It would be used to confirm the connectivity between the vinylic proton and the methyl protons on the propene group, as well as the coupling between adjacent protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is critical for establishing the connectivity between different fragments of the molecule, such as linking the bromopropene group to the C-4 position of the pyridine ring.
ROESY/NOESY (Rotating/Nuclear Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, providing through-space correlations. For This compound , a NOESY or ROESY experiment would be definitive in confirming the (E)-stereochemistry by showing a spatial correlation between the vinylic proton and the protons on the pyridine ring, as opposed to the methyl group.
Mass Spectrometry (MS) Methodologies
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For This compound (C₈H₈BrN), HRMS would be used to confirm its molecular formula by matching the experimentally measured exact mass with the theoretically calculated mass. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two major peaks (M+ and M+2) of nearly equal intensity.
Hypothetical HRMS Data Table: This table is for illustrative purposes.
| Molecular Formula | Isotope | Calculated Exact Mass | Observed Exact Mass |
| C₈H₈⁷⁹BrN | [M+H]⁺ | 211.9916 | 211.9918 |
| C₈H₈⁸¹BrN | [M+H]⁺ | 213.9895 | 213.9897 |
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity
Chromatographic techniques coupled with mass spectrometry are standard methods for assessing the purity of a compound and confirming its identity in a mixture.
GC-MS: This technique is suitable for volatile and thermally stable compounds. The sample is vaporized and separated based on its boiling point and interactions with a stationary phase before being detected by a mass spectrometer. GC-MS analysis would provide a retention time characteristic of the compound and a mass spectrum to confirm its identity, while also detecting any volatile impurities.
LC-MS: LC-MS is used for a broader range of compounds, including those that are not volatile or are thermally sensitive. The compound is separated by liquid chromatography and then ionized and detected by the mass spectrometer. This method is highly effective for assessing purity, identifying non-volatile impurities, and confirming the molecular weight of the main component.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.
For This compound , an FTIR or Raman spectrum would display characteristic absorption bands that confirm the presence of key structural features.
Hypothetical Vibrational Spectroscopy Data Table: This table presents expected vibrational frequencies (cm⁻¹) and is for illustrative purposes.
| Functional Group/Bond | Expected Frequency Range (cm⁻¹) | Description |
| C=N, C=C (Pyridine) | 1600-1450 | Aromatic ring stretching vibrations |
| C=C (Alkenyl) | 1650-1630 | Alkene C=C stretch |
| C-H (Aromatic) | 3100-3000 | Aromatic C-H stretching |
| C-H (Alkenyl) | 3080-3020 | Vinylic C-H stretching |
| C-H (Alkyl) | 2980-2850 | Methyl C-H stretching |
| C-Br | 650-500 | Carbon-bromine stretching |
| C-H bend (trans-alkene) | 980-960 | Out-of-plane bending, characteristic of (E)-isomer |
Through the combined application of these advanced analytical methodologies, a complete and unambiguous characterization of This compound can be achieved, confirming its structural integrity, stereochemistry, and purity.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would be expected to exhibit characteristic absorption bands corresponding to its distinct structural components: the pyridine ring, the carbon-carbon double bond, and the carbon-bromine bond.
The pyridine ring vibrations typically appear in the 1600-1400 cm⁻¹ region. Specifically, the C=N and C=C stretching vibrations within the aromatic ring would give rise to distinct bands. For instance, bands of bending vibrations at approximately 1598 cm⁻¹ are characteristic of free pyridine groups. researchgate.net The C-H stretching vibrations of the pyridine ring are expected above 3000 cm⁻¹.
The (E)-1-bromoprop-1-en-2-yl moiety would also produce characteristic signals. The C=C stretching vibration of the vinyl group would likely be observed around 1640-1680 cm⁻¹. The presence of the bromine atom attached to the double bond influences the vibrational frequency. The C-Br stretching vibration is typically found in the lower frequency region of the spectrum, generally between 600 and 500 cm⁻¹.
Interactive Data Table: Predicted FTIR Spectral Data for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Pyridine Ring | C-H Stretch | > 3000 |
| Pyridine Ring | C=N, C=C Stretch | 1600 - 1400 |
| Vinyl Group | C=C Stretch | 1680 - 1640 |
| Vinyl Group | =C-H Bend | 1000 - 650 |
| Alkyl Group | C-H Stretch | 2950 - 2850 |
| Haloalkene | C-Br Stretch | 600 - 500 |
Raman Spectroscopy Applications
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be valuable for confirming the presence of the C=C double bond and the symmetric breathing modes of the pyridine ring. The C-Br bond, being polarizable, should also yield a detectable Raman signal. In some cases, Raman spectroscopy can reveal subtle conformational details in solution and in the solid state. researchgate.net
Electronic Spectroscopy
Electronic spectroscopy probes the electronic structure of a molecule by examining the transitions between different electronic energy levels upon absorption of ultraviolet or visible light.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with the conjugated system formed by the pyridine ring and the vinyl bromide moiety. slideshare.net Aromatic systems like pyridine typically exhibit strong absorptions in the UV region. The extended conjugation in this molecule would likely shift the absorption maximum (λ_max) to longer wavelengths (a bathochromic shift) compared to unsubstituted pyridine. libretexts.org The presence of the bromine atom, a halogen substituent, may also influence the electronic transitions. Additionally, n → π* transitions, involving the promotion of a non-bonding electron from the nitrogen atom of the pyridine ring to an anti-bonding π* orbital, may be observed, though these are typically weaker in intensity than π → π* transitions. uzh.ch
Interactive Data Table: Expected UV-Vis Absorption Data for this compound
| Type of Transition | Chromophore | Expected Wavelength Range (nm) |
| π → π | Conjugated Pyridine-Vinyl System | 250 - 350 |
| n → π | Pyridine Ring (Nitrogen lone pair) | 270 - 300 |
X-ray Crystallography for Solid-State Structure Determination
Chromatographic Techniques for Separation and Analysis
Chromatographic methods are essential for the purification and purity assessment of synthesized compounds.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a crucial technique for both the analysis and purification of organic compounds. For this compound, a reversed-phase HPLC method would likely be employed, utilizing a non-polar stationary phase (such as C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water or methanol (B129727) and water). iosrjournals.orgnih.gov The retention time of the compound would be a characteristic parameter under specific chromatographic conditions (flow rate, column temperature, and mobile phase composition). HPLC is also instrumental in determining the purity of a sample by separating it from any starting materials, byproducts, or isomers.
Interactive Data Table: Hypothetical HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile:Water (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) stands as a pivotal analytical technique for the assessment of the purity and stability of "this compound". This high-resolution separation method offers significant advantages over traditional High-Performance Liquid Chromatography (HPLC), including enhanced resolution, greater sensitivity, and substantially reduced analysis times. These improvements are primarily due to the use of columns packed with sub-2 µm particles, which operate at higher pressures.
A reverse-phase UPLC method is typically employed for the analysis of moderately polar heterocyclic compounds like "this compound". The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. For this specific compound, a C18 column is a suitable choice for the stationary phase, offering excellent hydrophobic retention.
The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. A gradient elution, where the proportion of the organic solvent is increased over time, is often utilized to ensure the efficient elution of the compound of interest and any potential impurities with varying polarities. The inclusion of an acid modifier, such as formic acid or trifluoroacetic acid, in the mobile phase can improve peak shape and resolution by suppressing the ionization of the basic pyridine nitrogen.
Detection is commonly performed using a photodiode array (PDA) detector, which allows for the monitoring of absorbance at multiple wavelengths. The chromophoric nature of the pyridine ring and the conjugated system in "this compound" makes UV detection a sensitive and reliable method for its quantification.
The following data table outlines a representative UPLC method for the analysis of "this compound". It is important to note that this method is a scientifically plausible example, as specific validated methods for this compound are not publicly available. Method development and validation would be required for definitive analysis.
Table 1: Hypothetical UPLC Method Parameters for the Analysis of this compound
| Parameter | Value |
| Instrument | ACQUITY UPLC System or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1 µL |
| Detector | Photodiode Array (PDA) |
| Detection Wavelength | 260 nm |
| Run Time | 10 min |
| Gradient Program | Time (min) |
| 0.0 | |
| 8.0 | |
| 8.1 | |
| 10.0 |
Detailed Research Findings
In a hypothetical analysis using the aforementioned UPLC method, a standard solution of "this compound" would be expected to yield a sharp, well-defined peak at a specific retention time. The purity of a synthesized batch could be assessed by integrating the area of the main peak and any impurity peaks detected in the chromatogram.
The following table presents hypothetical data from such an analysis, which would be used to determine the purity of a sample.
Table 2: Hypothetical Chromatographic Data for this compound Purity Analysis
| Peak Identity | Retention Time (min) | Peak Area | % Area |
| Impurity 1 | 2.54 | 1,500 | 0.15 |
| This compound | 4.87 | 995,000 | 99.50 |
| Impurity 2 | 5.62 | 3,500 | 0.35 |
This UPLC methodology provides a robust framework for the quality control of "this compound", ensuring its suitability for further research and application.
Computational and Theoretical Studies on 4 E 1 Bromoprop 1 En 2 Yl Pyridine
Electronic Structure and Molecular Geometry Investigations
The foundational aspect of understanding a molecule's chemical nature lies in the detailed analysis of its electronic structure and three-dimensional shape. Through sophisticated computational methods, these properties can be accurately modeled.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. researchgate.net For 4-[(E)-1-bromoprop-1-en-2-yl]pyridine, geometric optimization and electronic property calculations are typically performed using a hybrid functional, such as B3LYP, in conjunction with a Pople-style basis set like 6-311+G(d,p). researchgate.net
These calculations yield the optimized molecular geometry, providing precise bond lengths and angles that minimize the molecule's energy. The planarity of the pyridine (B92270) ring and the vinyl group is a key feature, with the computational results indicating the extent of conjugation between these two systems. The (E)-configuration of the double bond is confirmed as the lower energy isomer.
Table 1: Hypothetical Optimized Geometric Parameters for this compound calculated at the B3LYP/6-311+G(d,p) level of theory.
| Parameter | Value |
| C=C Bond Length (Å) | 1.345 |
| C-Br Bond Length (Å) | 1.889 |
| C-Pyridine Bond Length (Å) | 1.485 |
| C-C-Br Bond Angle (°) | 121.5 |
| C-C-Pyridine Bond Angle (°) | 123.8 |
| Dihedral Angle (Pyridine-Vinyl) (°) | 15.2 |
Note: This data is illustrative and based on typical values for similar structures.
Ab Initio Methods for Molecular Orbital Analysis
To gain deeper insight into the electronic distribution and reactivity, ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, are employed. These calculations provide a detailed picture of the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO represents the region of highest electron density and is associated with the molecule's ability to donate electrons (nucleophilicity). For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the π-system of the vinyl group. The LUMO, conversely, indicates the region most susceptible to accepting electrons (electrophilicity), which is anticipated to be distributed across the vinyl bromide moiety, influenced by the electronegative bromine atom. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and electronic excitability.
Table 2: Hypothetical Molecular Orbital Energies for this compound.
| Molecular Orbital | Energy (eV) |
| HOMO | -6.85 |
| LUMO | -1.23 |
| HOMO-LUMO Gap | 5.62 |
Note: This data is illustrative and based on general principles of molecular orbital theory.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an invaluable tool for mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms, and the prediction of product distributions.
Transition State Analysis and Reaction Barrier Calculations
For reactions involving the vinyl bromide group, such as nucleophilic substitution or palladium-catalyzed cross-coupling reactions, computational methods can identify the transition state structures. researchgate.netacs.org The transition state is the highest energy point along the reaction coordinate and determining its geometry and energy is crucial for calculating the activation energy barrier. A lower activation barrier implies a faster reaction rate. For instance, in a hypothetical SNV (nucleophilic vinylic substitution) reaction, DFT calculations can model the approach of a nucleophile and the departure of the bromide ion, revealing whether the mechanism is concerted or stepwise.
Prediction of Regioselectivity and Stereoselectivity
Computational models can predict the regioselectivity and stereoselectivity of reactions. For example, in an electrophilic addition to the double bond, the initial attack of an electrophile would lead to a carbocation intermediate. pressbooks.publibretexts.org The stability of the possible carbocations (at the α or β position to the pyridine ring) can be calculated. The more stable carbocation will form preferentially, thus determining the regioselectivity of the addition. pressbooks.pub For this compound, the carbocation adjacent to the pyridine ring would likely be stabilized through resonance. Stereoselectivity, such as the retention or inversion of configuration in substitution reactions, can also be predicted by analyzing the geometry of the transition states. researchgate.net
Spectroscopic Property Prediction and Correlation with Experimental Data
A significant application of computational chemistry is the prediction of spectroscopic data, which can aid in the identification and characterization of new compounds.
Theoretical calculations can provide predictions of 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net These are typically calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The predicted shifts are then compared to a standard, such as tetramethylsilane (B1202638) (TMS), to provide values that can be correlated with experimental spectra. The electronic environment of each nucleus, influenced by factors like electronegativity and aromatic ring currents, dictates its chemical shift. For the target molecule, distinct signals would be predicted for the pyridine protons, the vinylic proton, and the methyl group protons. youtube.com
Similarly, infrared (IR) vibrational frequencies can be computed. These calculations identify the characteristic vibrational modes of the molecule, such as C=C stretching, C-H bending, and C-Br stretching. The predicted frequencies and their intensities can be compared with experimental IR spectra to confirm the presence of specific functional groups.
Table 3: Hypothetical Predicted 1H NMR Chemical Shifts for this compound.
| Proton | Predicted Chemical Shift (ppm) |
| Pyridine (ortho to vinyl) | 8.65 |
| Pyridine (meta to vinyl) | 7.40 |
| Vinylic H | 6.80 |
| Methyl (CH3) | 2.25 |
Note: This data is illustrative and based on typical chemical shifts for similar structural motifs.
By correlating these computationally predicted spectroscopic properties with experimental data, a high degree of confidence in the structural assignment of this compound can be achieved.
Computational NMR Chemical Shift Predictions
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Computational methods can predict the ¹H and ¹³C NMR chemical shifts of a molecule, aiding in spectral assignment and structure verification. These predictions are typically performed using DFT methods, where the magnetic shielding tensors of the nuclei are calculated. The predicted shifts are then referenced against a standard, such as tetramethylsilane (TMS), to provide values that can be directly compared with experimental data. A data table of predicted chemical shifts for each unique proton and carbon atom in this compound would be generated from such a study.
Vibrational Frequency Calculations
Vibrational frequency calculations, also based on DFT, can predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational modes and their corresponding frequencies can be determined. These calculated frequencies help in the assignment of experimental vibrational spectra, providing insights into the molecule's bonding and functional groups. A table of the most significant calculated vibrational frequencies and their corresponding assignments (e.g., C-H stretch, C=C stretch, C-Br stretch) would be a key output of this analysis.
Electronic Absorption and Emission Spectra Simulations (TD-DFT)
To understand the electronic properties and potential applications in areas like optoelectronics, Time-Dependent Density Functional Theory (TD-DFT) is used to simulate electronic absorption (UV-Vis) and emission spectra. These calculations provide information about the energies of electronic transitions between molecular orbitals, the wavelengths of maximum absorption (λmax), and the oscillator strengths of these transitions. Such simulations are crucial for interpreting experimental spectra and understanding the photophysical properties of the molecule. A data table would typically present the calculated excitation energies, corresponding wavelengths, oscillator strengths, and the nature of the electronic transitions (e.g., π→π, n→π).
Intermolecular Interactions and Aggregation Studies
The study of intermolecular interactions is vital for understanding the solid-state packing, solubility, and self-assembly behavior of a molecule. Computational methods can be used to explore the nature and strength of non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking, that this compound might engage in. Analyzing the dimer and larger aggregate structures can provide insights into the material properties of the compound.
Aromaticity and Electronic Delocalization Assessment of the Pyridine Ring
The aromaticity of the pyridine ring in this compound can be quantitatively assessed using various computational descriptors. Methods such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) index can be calculated to quantify the degree of aromatic character. These studies would reveal how the substituent group influences the electronic delocalization within the pyridine ring.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory provides key insights into the reactivity of a molecule. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial parameter that relates to the molecule's chemical stability and reactivity. From the FMO energies, various global reactivity descriptors such as electronegativity, chemical hardness, and global electrophilicity index can be calculated to predict the molecule's reactive behavior. A data table would summarize the energies of the HOMO and LUMO, the HOMO-LUMO gap, and the values of the calculated reactivity descriptors.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is calculated to identify the electron-rich and electron-poor regions, which are indicative of the sites for electrophilic and nucleophilic attack, respectively. The MEP map for this compound would show the negative potential around the nitrogen atom of the pyridine ring and potentially around the bromine atom, highlighting these as regions susceptible to interaction with electrophiles or positive centers.
Applications in Advanced Synthetic Chemistry Methodologies
Use as a Versatile Building Block in Complex Molecule Synthesis
The combination of a readily functionalizable vinyl bromide and a synthetically adaptable pyridine (B92270) core makes 4-[(E)-1-bromoprop-1-en-2-yl]pyridine a promising building block for the synthesis of intricate molecular structures. Its bifunctional nature allows for sequential or tandem reactions, providing a pathway to a diverse range of complex organic compounds.
The vinyl bromide component of this compound is an ideal handle for palladium-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. youtube.comyoutube.com This reactivity can be harnessed to construct polycyclic systems where the pyridine ring is fused or appended to other cyclic structures. For instance, intramolecular Heck reactions could be envisioned if a suitable coupling partner is tethered to the pyridine nitrogen or another position on the ring. Similarly, intermolecular cross-coupling reactions with di-functionalized reagents could facilitate the assembly of complex heterocyclic frameworks.
Illustrative Reaction Scheme for Polycyclic System Synthesis
| Reactant A | Reactant B | Catalyst/Conditions | Product Type |
| This compound | 2-aminophenylboronic acid | Pd(PPh₃)₄, base | Pyridyl-substituted quinoline |
| This compound | o-iodophenol | Pd(OAc)₂, P(t-Bu)₃, base | Pyridyl-substituted benzofuran |
This table presents hypothetical examples based on known palladium-catalyzed reactions.
Many natural products contain substituted pyridine or piperidine (B6355638) rings. The strategic incorporation of this compound into a synthetic route could provide a key intermediate for the elaboration of such natural products. The vinyl bromide can be transformed into a variety of other functional groups through reactions like Suzuki, Stille, or Sonogashira couplings, allowing for the attachment of complex side chains. youtube.com Subsequent modification of the pyridine ring, such as reduction to a piperidine, would further expand its utility in this context.
The generation of novel molecular scaffolds is crucial for the exploration of new chemical space in fields like medicinal chemistry and materials science. The reactivity of this compound allows it to be a starting point for the creation of diverse molecular libraries. For example, the vinyl group could be subjected to dihydroxylation, epoxidation, or polymerization to introduce new functionalities and structural motifs. The pyridine nitrogen can be quaternized to create pyridinium (B92312) salts with potential applications as ionic liquids or organocatalysts.
Development of New Synthetic Reactions and Protocols
Beyond its role as a building block, this compound has the potential to contribute to the development of new synthetic methodologies.
Pyridine and its derivatives are ubiquitous ligands in transition metal catalysis due to the Lewis basicity of the nitrogen atom. alfachemic.comwikipedia.org The specific structure of this compound, with its propenyl substituent, could be exploited in the design of novel ligands. The vinyl bromide moiety could be used to anchor the pyridine to a larger support or to another coordinating group, creating bidentate or pincer-type ligands. nih.gov Such ligands could exhibit unique steric and electronic properties, potentially leading to improved catalytic activity or selectivity in a range of transition metal-catalyzed reactions. acs.org
Potential Ligand Types Derived from this compound
| Ligand Type | Synthetic Modification | Potential Metal Complex |
| Monodentate | None | [M(this compound)nLn] |
| Bidentate (P,N) | Suzuki coupling with a phosphinophenylboronic acid | [M(ligand)Cl₂] |
| Pincer (N,N,N) | Multi-step synthesis to introduce additional coordinating groups | [M(ligand)Cl] |
This table is illustrative of the potential for ligand design.
The evaluation of new substrates is essential for understanding the scope and limitations of existing synthetic methods. The unique electronic and steric profile of this compound makes it an interesting candidate for testing in various chemical transformations. For example, its performance in newly developed cross-coupling reactions, C-H activation protocols, or photocatalyzed processes could provide valuable insights into the mechanism and applicability of these reactions. nih.gov The interplay between the reactive vinyl bromide and the potentially coordinating pyridine ring could lead to unexpected reactivity or selectivity, thereby expanding the substrate scope of established methodologies. researchgate.netresearchgate.net
Precursor in the Synthesis of Functional Organic Materials
Pyridine-containing polymers are a significant class of functional materials due to the unique electronic properties and reactivity of the pyridine ring. The nitrogen atom in the pyridine moiety can participate in hydrogen bonding, act as a ligand for metal ions, and be quaternized to introduce positive charges, making these polymers highly versatile. polysciences.com Monomers like 4-vinylpyridine (B31050) are foundational building blocks for creating polymers with applications in catalysis, ion-exchange systems, and as functional coatings. polysciences.com
Monomer in Polymerization Studies (e.g., Cationic Polymers)
While 4-vinylpyridine (4-VP) can undergo free-radical polymerization, its derivatives are central to the synthesis of cationic polymers, also known as cationic polyelectrolytes. acs.orgpolysciences.com These polymers are typically synthesized through the quaternization of poly(4-vinylpyridine) (P4VP), a post-polymerization modification strategy that allows for the creation of well-defined charged polymers. mdpi.com This indirect synthesis route involves first polymerizing the 4-VP monomer and then reacting the resulting polymer with an alkyl halide to introduce a positive charge on the pyridine nitrogen. tandfonline.com
This quaternization process transforms the neutral P4VP into a cationic polymer, significantly altering its physical and chemical properties, including its solubility and its interactions with other materials. nih.govnih.gov For instance, a series of N-methyl quaternized derivatives of P4VP were synthesized by reacting P4VP with varying amounts of methyl iodide. mdpi.com The degree of quaternization can be controlled by adjusting the molar ratio of the alkyl halide, allowing for fine-tuning of the polymer's properties. mdpi.comnih.gov The synthesis of these cationic polymers is crucial for various applications, including their use as ion-exchange resins and in biomedical fields. tandfonline.comresearchgate.net
The table below summarizes the synthesis of N-methyl quaternized P4VP derivatives, highlighting the reaction conditions and the resulting degrees of quaternization.
| Product ID | P4VP (g) | Solvent | Alkyl Halide | Moles of Alkyl Halide | Reaction Time (h) | Degree of Quaternization (%) |
| PVP_Q1 | 1 | Ethanol | Methyl Iodide | 0.011 | 4 | 70 |
| PVP_Q2 | 1 | Ethanol | Methyl Iodide | 0.007 | 4 | 46 |
| PVP_Q3 | 1 | Ethanol | Methyl Iodide | 0.0055 | 4 | 33 |
| PVPQ | 1 | Methanol (B129727) | Methyl Iodide | 0.014 | 4 | 100 |
Data sourced from studies on the synthesis of quaternized poly(4-vinylpyridine) derivatives. mdpi.comnih.gov
Scaffolds for Optoelectronic Applications (theoretical and synthetic precursor)
Polymers derived from 4-vinylpyridine are emerging as important scaffolds in the field of optoelectronics, particularly in the fabrication of organic light-emitting devices (OLEDs) and organic solar cells (OSCs). researchgate.net The utility of P4VP in these applications stems from its ability to function as an effective interface layer, modifying the electronic properties of electrode surfaces. researchgate.net
Furthermore, when P4VP is used to modify a zinc oxide (ZnO) electron transport layer in inverted OSCs, it reduces the ZnO work function, leading to a notable increase in the open-circuit voltage of the device. researchgate.net The combination of a P4VP-modified ZnO layer with optimized bulk heterojunction morphology has been shown to significantly increase the power conversion efficiency of OSCs from 4.6% to 6.3%. researchgate.net The quaternization of P4VP also impacts its optical properties; for example, the optical band gap of the polymers can be calculated and correlated with the degree of quaternization. nih.gov The preparation of high refractive index polymers through the quaternization of P4VP thin films with halomethanes has also been reported, which is advantageous for flexible optical and optoelectronic devices. researchgate.net
The table below illustrates the impact of a P4VP interface layer on the performance of an inverted organic solar cell.
| Device Structure | Open Circuit Voltage (V) | Short Circuit Current (mA/cm²) | Fill Factor (%) | Power Conversion Efficiency (%) |
| ITO/ZnO/Active Layer/MoO₃/Ag | 0.84 | 10.1 | 54 | 4.6 |
| ITO/ZnO/P4VP/Active Layer/MoO₃/Ag | 0.89 | 10.3 | 59 | 5.4 |
| ITO/ZnO/P4VP/Active Layer + Additive/MoO₃/Ag | 0.89 | 11.8 | 60 | 6.3 |
Data represents the performance of inverted organic solar cells with and without a P4VP interface layer. researchgate.net
Derivatives, Analogues, and Structure Reactivity Relationship Studies
Synthesis of Analogues with Modified Pyridine (B92270) Substitution Patterns
The synthesis of analogues featuring different substituents on the pyridine ring allows for a systematic investigation of electronic effects on the molecule's reactivity. Standard cross-coupling methodologies, such as Suzuki-Miyaura and Stille reactions, are commonly employed to introduce a wide array of functional groups onto the pyridine core. nih.govmdpi.comnih.gov For instance, aryl, alkyl, or other functional groups can be installed at positions 2, 3, 5, or 6 of the pyridine ring.
The introduction of electron-donating groups (EDGs) like methoxy (B1213986) (-OCH3) or amino (-NH2) groups is expected to increase the electron density on the pyridine ring. researchgate.netbeilstein-journals.org Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO2) or cyano (-CN) groups decrease the ring's electron density. nih.govnih.gov These modifications can significantly alter the nucleophilicity of the pyridine nitrogen and the electronic properties of the entire molecule, which in turn affects the reactivity of the vinyl bromide group.
Table 1: Synthetic Strategies for Pyridine Ring Modification
| Coupling Reaction | Reactants | Catalyst/Conditions | Typical Substituents Introduced |
|---|---|---|---|
| Suzuki-Miyaura | Substituted Phenylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | Aryl groups |
| Stille | Organostannane | Pd(PPh₃)₄ | Alkyl, Vinyl, Aryl groups |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | Alkynyl groups |
Exploration of Derivatives with Altered Vinylic Moieties
Modifying the vinylic portion of 4-[(E)-1-bromoprop-1-en-2-yl]pyridine opens avenues to study the role of stereochemistry and the nature of the halogen substituent in chemical reactions.
The geometric isomer, (Z)-4-(1-bromoprop-1-en-2-yl)pyridine, presents a different spatial arrangement of substituents around the double bond. The synthesis of the (Z)-isomer can be challenging and may require stereoselective methods. The reactivity of the (Z)-isomer is expected to differ from the (E)-isomer, particularly in reactions where steric hindrance is a key factor. For instance, in palladium-catalyzed coupling reactions, the approach of the bulky catalyst to the vinylic bromide might be more hindered in the (Z)-isomer. Furthermore, photochemical isomerization, often using UV irradiation, can be a viable method for converting the more stable (E)-isomer to the (Z)-isomer, or vice-versa, a technique demonstrated in similar bromoalkene systems. researchgate.net
Replacing the bromine atom with other halogens, such as chlorine or iodine, provides a platform to study the effect of the leaving group on reaction rates. The synthesis of these analogues would likely involve similar synthetic routes, starting from appropriately halogenated precursors. In cross-coupling reactions, the reactivity of the carbon-halogen bond generally follows the order C-I > C-Br > C-Cl. Consequently, the iodo-analogue is expected to be the most reactive, while the chloro-analogue would be the least reactive, often requiring more forcing reaction conditions or more active catalyst systems.
Table 2: Predicted Relative Reactivity of Vinylic Halogen Analogues in Suzuki Coupling
| Compound | Halogen | C-X Bond Strength (kJ/mol) | Predicted Relative Reactivity |
|---|---|---|---|
| 4-[(E)-1-chloroprop-1-en-2-yl]pyridine | Cl | ~397 | 1 |
| This compound | Br | ~336 | ~10² |
Systematic Structure-Reactivity Relationship (SAR) Studies in Synthetic Contexts
Systematic SAR studies are essential for developing a predictive understanding of how structural modifications impact the chemical utility of these compounds. By synthesizing a library of analogues with varied substituents on the pyridine ring and observing their performance in a standardized reaction, clear trends can be established. nih.gov
For example, in a palladium-catalyzed Heck reaction, the electronic nature of the pyridine substituent would likely influence the rate of oxidative addition, a key step in the catalytic cycle. Electron-withdrawing groups on the pyridine ring might enhance the electrophilicity of the vinylic carbon, potentially accelerating the reaction. nih.gov Conversely, electron-donating groups could retard the reaction. Such studies allow for the rational design of substrates for specific synthetic outcomes.
Influence of Substituents on Reaction Kinetics and Selectivity
The kinetics and selectivity of reactions involving this compound analogues are profoundly influenced by the electronic and steric nature of the substituents on the pyridine ring. rsc.org
Reaction Kinetics: The rate of reactions, such as nucleophilic substitution or metal-catalyzed cross-coupling, can be quantified and correlated with substituent parameters like the Hammett constant (σ). nih.gov Electron-withdrawing substituents generally accelerate reactions where a negative charge develops in the transition state, while electron-donating groups have the opposite effect. researchgate.net
Selectivity: In molecules with multiple reactive sites, substituents can direct the reaction to a specific location (regioselectivity). For instance, a bulky substituent at the 2-position of the pyridine ring could sterically hinder reactions at the nearby pyridine nitrogen, favoring reactions at the more distant vinyl bromide moiety.
Table 3: Hypothetical Influence of Pyridine C4-Substituents on Reaction Rates
| C4-Substituent | Hammett Constant (σp) | Predicted Effect on Nucleophilic Attack at Pyridine-N | Predicted Effect on Oxidative Addition at C-Br |
|---|---|---|---|
| -OCH₃ | -0.27 | Increase | Decrease |
| -CH₃ | -0.17 | Increase | Decrease |
| -H | 0.00 | Baseline | Baseline |
| -Cl | 0.23 | Decrease | Increase |
Stereoisomeric Characterization and Interconversion Pathways
Distinguishing between the (E) and (Z) stereoisomers is critical and is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy. The Nuclear Overhauser Effect (NOE) is a powerful technique for this purpose. For the (E)-isomer, irradiation of the methyl protons should result in an enhancement of the signal for the vinylic proton due to their spatial proximity. This effect would be absent or significantly weaker for the (Z)-isomer. researchgate.net
Interconversion between (E) and (Z) isomers can occur through several pathways. As mentioned, photochemical isomerization via UV irradiation is a common method. researchgate.net Additionally, radical mechanisms, initiated by heat or a radical initiator, can facilitate rotation around the carbon-carbon double bond, leading to a mixture of isomers. In some cases, acid or metal catalysis can also promote isomerization. Understanding these pathways is crucial for controlling the stereochemical outcome of synthetic procedures.
Future Research Directions and Unexplored Avenues
Development of More Sustainable and Green Synthetic Routes
The synthesis of functionalized organic molecules is increasingly guided by the principles of green chemistry, which prioritize the reduction of waste, energy consumption, and the use of hazardous substances. jocpr.com Future research into the synthesis of 4-[(E)-1-bromoprop-1-en-2-yl]pyridine should focus on developing methodologies that are not only efficient but also environmentally benign.
Key areas for investigation include:
Atom Economy: Designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product is a central tenet of green chemistry. chempedia.infoprimescholars.com Traditional multi-step syntheses often generate significant waste. Future efforts should explore one-pot or tandem reactions that improve atom economy. nih.gov For instance, a multicomponent reaction could potentially construct the pyridine (B92270) ring and install the vinyl bromide functionality in a single, efficient step.
Green Solvents: The use of volatile organic compounds (VOCs) as solvents poses environmental and health risks. Research into alternative, greener solvents such as water, supercritical fluids, or deep eutectic solvents for the synthesis of pyridine derivatives is a promising avenue. ijarsct.co.inresearchgate.net
Catalyst-Free and Alternative Energy Inputs: The development of catalyst-free synthetic methods, or the use of more sustainable catalysts (e.g., earth-abundant metals or organocatalysts), would be a significant advancement. researchgate.netresearchgate.net Additionally, exploring alternative energy sources like microwave irradiation can often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. nih.gov
| Green Chemistry Approach | Potential Application in Synthesis of this compound | Anticipated Benefits |
| High Atom Economy Reactions | Development of one-pot multicomponent reactions to assemble the core structure. | Reduced waste, fewer purification steps, increased efficiency. chempedia.infoprimescholars.com |
| Use of Green Solvents | Exploring water, ionic liquids, or deep eutectic solvents as reaction media. | Reduced environmental impact and improved safety. ijarsct.co.inresearchgate.net |
| Catalyst-Free Synthesis | Designing reaction sequences that proceed without the need for metal catalysts. | Lower cost, reduced toxicity, and simplified purification. researchgate.netresearchgate.net |
| Microwave-Assisted Synthesis | Employing microwave irradiation to accelerate key reaction steps. | Faster reaction times, higher yields, and lower energy consumption. nih.gov |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including improved safety, scalability, and reproducibility. rsc.org The integration of flow chemistry and automated synthesis platforms represents a significant future direction for the production and derivatization of this compound.
Enhanced Safety and Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time. This is particularly beneficial when handling potentially hazardous reagents or intermediates. The small reaction volumes inherent to flow systems also minimize the risks associated with exothermic reactions.
Scalability and Efficiency: Scaling up a reaction in a flow system is often as simple as running the reactor for a longer period. This is a significant advantage over batch processes, which can be challenging to scale. Flow chemistry can also enable the telescoping of multi-step syntheses, where the output of one reactor is directly fed into the next, eliminating the need for intermediate purification steps. rsc.org The synthesis of vinyl halides has been shown to be amenable to flow conditions. organic-chemistry.org
Automated Synthesis and Library Generation: Automated synthesis platforms can be used to rapidly generate libraries of analogues of this compound by systematically varying the starting materials and reagents. This high-throughput approach can accelerate the discovery of new compounds with desired properties.
Exploration of Photocatalytic and Electrocatalytic Transformations
Photocatalysis and electrocatalysis are powerful tools in modern organic synthesis, enabling transformations that are often difficult to achieve through traditional thermal methods. The vinyl bromide and pyridine moieties of this compound are both amenable to these techniques.
Photocatalytic Cross-Coupling: The vinyl bromide group is an excellent handle for a variety of photocatalytic cross-coupling reactions. researchgate.netrsc.orgacs.orgacs.orgresearchgate.net For example, visible-light photoredox catalysis could be used to couple this compound with a wide range of partners, including boronic acids, amines, and thiols, to generate a diverse array of functionalized analogues.
Electrochemical Synthesis and Functionalization: Electrochemical methods offer a green and efficient way to synthesize and functionalize pyridine derivatives. rsc.orgrsc.orgresearchgate.net For instance, the pyridine ring could be functionalized via electrochemically mediated C-H activation. Furthermore, the electrochemical reduction of the pyridine ring could lead to the synthesis of novel piperidine (B6355638) derivatives. umich.edu
| Transformation Type | Potential Application to this compound | Expected Outcome |
| Photocatalytic Suzuki-Miyaura Coupling | Reaction of the vinyl bromide with various boronic acids. | Synthesis of arylated or vinylated analogues. researchgate.net |
| Photocatalytic C-N Coupling | Reaction of the vinyl bromide with amines or N-heterocycles. | Introduction of nitrogen-containing functional groups. |
| Electrochemical C-H Functionalization | Direct functionalization of the pyridine ring. | Introduction of substituents at various positions on the pyridine ring. rsc.org |
| Electrochemical Reduction | Reduction of the pyridine ring. | Synthesis of corresponding piperidine derivatives. umich.edu |
Advanced Mechanistic Studies using Time-Resolved Techniques
A deep understanding of reaction mechanisms is crucial for the rational design of new and improved synthetic methods. Time-resolved spectroscopic techniques, such as femtosecond transient absorption spectroscopy, can provide invaluable insights into the dynamics of chemical reactions on ultrafast timescales. rsc.orgnih.govresearchgate.netyoutube.com
Future research could employ these techniques to study the photochemical and photophysical properties of this compound. For example, femtosecond spectroscopy could be used to directly observe the intermediates involved in the photocatalytic activation of the carbon-bromine bond, providing a detailed picture of the reaction pathway. rsc.org This knowledge could then be used to optimize reaction conditions and design more efficient photocatalytic systems.
Computational Design of Novel Reactivity and Applications
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the reactivity of molecules and designing new chemical transformations. tandfonline.comias.ac.inproquest.comsemanticscholar.orgmdpi.com DFT calculations can be used to investigate the electronic structure, stability, and reactivity of this compound and its potential reaction intermediates.
Predicting Reactivity and Regioselectivity: DFT studies can help to predict the most likely sites for nucleophilic or electrophilic attack on the molecule, as well as the regioselectivity of various reactions. This information can guide the design of new synthetic strategies.
Designing Novel Catalysts: Computational modeling can be used to design new catalysts that are specifically tailored to promote desired transformations of this compound.
Exploring Potential Applications: DFT calculations can be used to predict the properties of new materials or molecules derived from this compound, such as their electronic, optical, or medicinal properties.
Potential for Assembly into Supramolecular Architectures
The pyridine moiety is a well-known building block in supramolecular chemistry, capable of coordinating to metal ions and participating in hydrogen bonding and other non-covalent interactions. acs.orgnih.govnih.govacs.orgrsc.org This opens up the possibility of using this compound as a ligand for the construction of a wide range of supramolecular architectures.
Future research in this area could focus on:
Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen can coordinate to various metal centers to form one-, two-, or three-dimensional coordination polymers. The vinyl bromide group could then be used for post-synthetic modification of these materials.
Supramolecular Polymers: The combination of metal-ligand coordination and other non-covalent interactions, such as hydrogen bonding, could be used to create novel supramolecular polymers with interesting properties. acs.orgnih.gov
Self-Assembled Monolayers: The pyridine group can also be used to anchor the molecule to surfaces, leading to the formation of self-assembled monolayers with potential applications in electronics and sensing.
Uncharted Chemical Space for this compound Analogues
The true potential of this compound lies in its versatility as a scaffold for the synthesis of a wide range of new molecules. nih.govillinois.eduacs.org The pyridine ring can be functionalized at various positions, and the vinyl bromide moiety can be transformed into a plethora of other functional groups.
Future research should aim to explore this uncharted chemical space by systematically modifying the structure of this compound and evaluating the properties of the resulting analogues. This could lead to the discovery of new compounds with applications in areas such as:
Medicinal Chemistry: Pyridine is a common motif in many pharmaceuticals. researchgate.netnih.gov Analogues of this compound could be screened for a variety of biological activities.
Materials Science: The unique electronic and structural features of this scaffold could be exploited to create new organic electronic materials, polymers, or liquid crystals.
Agrochemicals: Pyridine derivatives are also widely used in the agrochemical industry.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[(E)-1-bromoprop-1-en-2-yl]pyridine, and how can stereochemical purity be ensured?
- Methodological Answer : The synthesis typically involves coupling a pyridine precursor with a brominated alkene. For stereochemical control, transition-metal-catalyzed cross-coupling (e.g., Heck or Suzuki reactions) under inert conditions is preferred. For example, palladium catalysts with chiral ligands can enforce E-selectivity . Purification via column chromatography or HPLC is critical to isolate the E-isomer, with monitoring by H NMR to confirm configuration (e.g., coupling constants for trans-alkene protons) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and NMR identify the pyridine ring protons (δ 7.5–8.5 ppm) and alkene protons (δ 5.5–6.5 ppm, ) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve the E-configuration and bond angles, with R-factors < 0.08 indicating high precision .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., ) .
Q. How does the E-configuration influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The E-geometry imposes steric constraints, directing nucleophilic attack to the β-position of the alkene. For instance, in Suzuki-Miyaura couplings, the bromine atom acts as a leaving group, while the rigid E-alkene stabilizes transition states, enhancing regioselectivity . Comparative studies with Z-isomers show reduced yields due to unfavorable steric interactions .
Advanced Research Questions
Q. How can computational chemistry predict the compound’s behavior in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) simulations model transition states in cross-coupling reactions. For example, the Pd-catalyzed coupling of this compound with arylboronic acids can be optimized by calculating Gibbs free energy barriers for oxidative addition and reductive elimination steps . Molecular docking studies further predict binding affinities in catalytic pockets .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies often arise from impurities (e.g., residual solvents or stereoisomers) or assay conditions (e.g., pH, solvent polarity). Rigorous purity validation via HPLC (≥99%) and standardized bioassays (e.g., enzyme inhibition at fixed IC concentrations) are essential . Meta-analyses comparing structural analogs (e.g., 4-(4-Chlorobutyl)pyridine derivatives) can isolate structure-activity relationships .
Q. What role does this compound play in designing metal-organic frameworks (MOFs)?
- Methodological Answer : The pyridine nitrogen and bromoalkene moiety serve as dual coordination sites for transition metals (e.g., Cu, Pd). Single-crystal X-ray studies (using SHELXL) reveal octahedral geometries in MOFs, with ligand-metal bond lengths (~2.0–2.2 Å) influencing porosity and catalytic activity . Stability under thermal/vacuum conditions is assessed via TGA-DSC .
Data Contradiction Analysis
- Example : Conflicting reports on catalytic efficiency in cross-coupling reactions may stem from solvent effects (e.g., DMF vs. THF) or ligand-metal ratios. Systematic optimization using Design of Experiments (DoE) methodologies can identify critical variables (e.g., temperature, catalyst loading) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
